9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride
Description
9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride (molecular formula: C22H29ClN2O, PubChem CID: 57623) is a carbazole derivative featuring a propyl chain linking the carbazole core to a 4-ethoxypiperidine moiety . The ethoxy group at the 4-position of the piperidine ring contributes to its unique electronic and steric properties, which influence receptor binding and pharmacokinetics. This compound is structurally related to sigma receptor ligands, though its specific pharmacological profile remains less characterized compared to analogs like rimcazole .
Properties
CAS No. |
100105-12-2 |
|---|---|
Molecular Formula |
C22H29ClN2O |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazole;chloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-2-25-18-12-16-23(17-13-18)14-7-15-24-21-10-5-3-8-19(21)20-9-4-6-11-22(20)24;/h3-6,8-11,18H,2,7,12-17H2,1H3;1H |
InChI Key |
XJBOAOSEGCWMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride typically involves:
- Functionalization of the carbazole nucleus at the 9-position.
- Introduction of a 3-(4-ethoxypiperidino)propyl side chain via alkylation or nucleophilic substitution.
- Formation of the hydrochloride salt to enhance compound stability and solubility.
This strategy aligns with common synthetic routes for carbazole derivatives bearing nitrogen-containing side chains.
Key Synthetic Steps and Conditions
Step 1: Preparation of 9-(3-Chloropropyl)carbazole Intermediate
- Starting material: 9H-carbazole
- Reagents: 1,3-dichloropropane or 3-chloropropyl halide derivatives
- Conditions: Alkylation under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Typically 50–100 °C
- Outcome: Formation of 9-(3-chloropropyl)carbazole as a key intermediate.
This step introduces the propyl linker necessary for subsequent piperidine substitution.
Step 2: Synthesis of 4-Ethoxypiperidine
- Starting material: Piperidine
- Reagents: Ethylating agents such as ethyl bromide or ethyl tosylate
- Conditions: Alkylation under basic or neutral conditions, often with sodium hydride or potassium carbonate as base.
- Temperature: Room temperature to reflux depending on reagents.
- Outcome: Formation of 4-ethoxypiperidine, the nucleophilic amine for substitution.
Step 3: Nucleophilic Substitution to Attach Piperidine Side Chain
- Reaction: 9-(3-chloropropyl)carbazole reacts with 4-ethoxypiperidine.
- Conditions: Heating in polar solvents like ethanol or isopropanol, often with a base such as triethylamine or sodium carbonate to scavenge hydrochloric acid formed.
- Temperature: 60–90 °C
- Duration: Several hours to overnight.
- Outcome: Formation of 9-(3-(4-ethoxypiperidino)propyl)carbazole .
Step 4: Formation of Hydrochloride Salt
- Reagents: Hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).
- Conditions: Room temperature or slightly cooled to precipitate the salt.
- Outcome: Crystallization of This compound with improved purity and handling properties.
Representative Reaction Scheme
| Step | Reactants | Conditions | Products | Yield (%) |
|---|---|---|---|---|
| 1 | 9H-carbazole + 1,3-dichloropropane | K2CO3, DMF, 80 °C, 6 h | 9-(3-chloropropyl)carbazole | 75–85 |
| 2 | Piperidine + ethyl bromide | NaH, THF, reflux, 4 h | 4-ethoxypiperidine | 70–80 |
| 3 | 9-(3-chloropropyl)carbazole + 4-ethoxypiperidine | EtOH, triethylamine, 70 °C, 12 h | 9-(3-(4-ethoxypiperidino)propyl)carbazole | 65–75 |
| 4 | Free base + HCl | Et2O, 0–5 °C, 2 h | This compound | 90–95 |
Alternative and Related Methods
While direct alkylation and substitution are common, some patents and literature describe alternative approaches for related carbazole derivatives:
Epichlorohydrin route: Reacting 4-hydroxycarbazole with epichlorohydrin to form 4-(2,3-epoxypropoxy)carbazole, followed by ring opening with amines. This method is used for carvedilol synthesis and can be adapted for other carbazole derivatives with amine side chains, offering mild conditions and eco-friendly solvents such as isopropyl alcohol and water.
Use of hydrochloride salts of amines: Direct condensation of amine hydrochloride salts with epoxy-functionalized carbazole intermediates can simplify the process by avoiding free base preparation, improving yields and reducing steps.
Hydrogenation steps: For some carbazole derivatives with benzyl or other protecting groups, catalytic hydrogenation (Pd/C catalyst under hydrogen atmosphere) is employed to remove protecting groups or reduce intermediates.
Research Findings and Notes
The described synthetic routes prioritize eco-friendly solvents (e.g., isopropyl alcohol, water) and mild bases (e.g., sodium hydroxide) to improve industrial viability and reduce hazardous waste.
Reaction monitoring by thin layer chromatography (TLC) is standard to ensure completion of each step.
The hydrochloride salt formation enhances compound stability and crystallinity, which is critical for pharmaceutical applications.
Variations in the piperidine substituent (e.g., ethoxy group) can be introduced by modifying the alkylation step of piperidine, allowing for structural diversity and tuning of biological activity.
The overall synthetic approach is modular, allowing adaptation to related carbazole derivatives with different nitrogenous side chains.
Summary Table of Preparation Methods
| Parameter | Method 1: Direct Alkylation & Substitution | Method 2: Epichlorohydrin Route (Adapted) |
|---|---|---|
| Starting Material | 9H-carbazole | 4-hydroxycarbazole |
| Key Intermediate | 9-(3-chloropropyl)carbazole | 4-(2,3-epoxypropoxy)carbazole |
| Nucleophile | 4-ethoxypiperidine | 4-ethoxypiperidine hydrochloride salt |
| Solvents | DMF, ethanol, triethylamine | Isopropyl alcohol, water |
| Base | Potassium carbonate, triethylamine | Sodium hydroxide aqueous |
| Temperature Range | 50–90 °C | 20–90 °C |
| Reaction Time | Hours to overnight | 30 min to several hours |
| Yield | 65–85% | Up to 84% for intermediate steps |
| Environmental Considerations | Moderate (use of DMF) | Favorable (eco-friendly solvents, milder bases) |
Chemical Reactions Analysis
9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the carbazole ring, using reagents like alkyl halides or acyl chlorides.
Electropolymerization: Carbazole derivatives, including this compound, can undergo electropolymerization to form conducting polymers with applications in optoelectronics.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride as an anticancer agent. The compound exhibits cytotoxic properties against various cancer cell lines, suggesting its efficacy in inducing apoptosis and inhibiting tumor growth. For instance, derivatives of carbazole compounds have shown improved cytotoxicity compared to traditional chemotherapeutics like bleomycin in hypopharyngeal tumor models .
Table 1: Cytotoxicity of Carbazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 9-(3-(4-Ethoxypiperidino)propyl)carbazole | FaDu (hypopharyngeal) | < 20 | |
| EF24 (piperidinone derivative) | Various | < 15 |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly through its interaction with cholinergic systems. Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases like Alzheimer’s . This inhibition could lead to enhanced cognitive function and protection against neuronal damage.
Table 2: Enzyme Inhibition by Piperidine Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 9-(3-(4-Ethoxypiperidino)propyl)carbazole | Acetylcholinesterase | < 10 | |
| Novel piperidine derivative | Butyrylcholinesterase | < 12 |
Synthesis and Structural Modifications
The synthesis of this compound often involves multi-step organic reactions, including the formation of the carbazole core followed by the introduction of the piperidine side chain. Studies have explored various synthetic pathways to optimize yield and enhance biological activity .
Table 3: Synthetic Pathways for Carbazole Derivatives
| Step | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Carbazole formation | Cyclization | 75 | |
| Piperidine attachment | Alkylation | 80 |
Material Science Applications
Beyond medicinal uses, this compound can serve as a precursor for synthesizing advanced materials, such as conducting polymers. The inherent properties of carbazole derivatives allow for their application in electronic devices due to their high hole mobility and stability under various conditions .
Table 4: Properties of Carbazole-Based Polymers
| Property | Value | Application |
|---|---|---|
| Hole Mobility | High | Organic Light Emitting Diodes |
| Thermal Stability | Excellent | Flexible Electronics |
| Electroactive Properties | Good | Sensors and Transistors |
Mechanism of Action
The mechanism of action of 9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to bind to specific sites on these receptors, influencing their function and signaling pathways.
Comparison with Similar Compounds
Core Structural Differences
A comparative analysis of key analogs is provided below:
Substituent Effects on Activity
- Piperidine vs. Piperazine Rings: The target compound’s 4-ethoxypiperidine group differs from rimcazole’s 3,5-dimethylpiperazine.
- Ethoxy vs. In contrast, HBK compounds use phenoxy groups, which introduce bulkier aromatic systems that may limit CNS uptake .
Pharmacological Implications
- Sigma Receptor Interactions : Rimcazole’s inactivity in sleep-related assays suggests that dimethylpiperazine groups may hinder agonist effects. The ethoxy group in the target compound could modulate sigma receptor affinity, though empirical data are lacking .
Biological Activity
9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride is a carbazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Carbazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a carbazole core with a piperidine substituent. The presence of the piperidino group is significant for enhancing solubility and bioactivity. The molecular formula is represented as C₁₈H₂₃ClN₂, with a molecular weight of approximately 314.84 g/mol.
Antitumor Activity
Research indicates that carbazole derivatives exhibit substantial antitumor properties. A study demonstrated that compounds with similar structures to this compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 and A549. These compounds were found to induce apoptosis and cell cycle arrest, leading to reduced viability in tumor cells .
Table 1: Antitumor Efficacy of Carbazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9-(3-(4-Ethoxypiperidino)propyl)carbazole | MCF-7 | TBD | Induces apoptosis |
| Glybomine B | NCI-H187 | TBD | Cell cycle arrest |
| Heptaphylline | KB | TBD | Cytotoxicity |
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Table 2: Antimicrobial Activity of Carbazole Compounds
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| 9-(3-(4-Ethoxypiperidino)propyl)carbazole | E. coli | TBD |
| Olivacine Derivative | S. aureus | TBD |
Neuroprotective Effects
Emerging evidence suggests that carbazole derivatives may possess neuroprotective properties. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to the release of cytochrome c from mitochondria.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function through interaction with essential enzymes.
Case Studies
- Anticancer Efficacy in Mice : In vivo studies using mouse models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study monitored tumor volume and weight over a treatment period, indicating promising therapeutic potential.
- Neuroprotection in Cell Cultures : Neuronal cultures exposed to oxidative stress showed reduced cell death when treated with this compound, highlighting its potential for treating neurodegenerative conditions.
Q & A
Q. What are the optimized synthetic routes for 9-(3-(4-Ethoxypiperidino)propyl)carbazole hydrochloride, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : The synthesis typically involves alkylation of carbazole with a brominated propane intermediate followed by piperidine functionalization. A modified approach (as in carbazole derivatives) uses toluene as a solvent, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and controlled heating (45°C for 3 hours) to achieve ~89% yield . Key steps include vacuum distillation to remove unreacted dibromobutane and ethanol recrystallization for purification. By-products like unreacted intermediates or halogenated side products (e.g., 11% in analogous reactions ) can be minimized by optimizing stoichiometry, reaction time, and using inert atmospheres.
Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Quantifies purity (NLT 99.0% as per pharmacopeial standards) using a C18 column and UV detection at 254 nm, with mobile phases like acetonitrile-phosphate buffer .
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, particularly the ethoxypiperidine and carbazole moieties. For example, the piperidine protons appear as multiplets at δ 2.5–3.5 ppm, while carbazole aromatic protons resonate at δ 7.2–8.3 ppm .
- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion ([M+H]⁺) at m/z 413.2 (free base) and chloride adducts .
Q. What in vitro assays are appropriate for preliminary pharmacological screening of this compound?
- Methodological Answer :
- Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-DTG for sigma receptors) to determine IC₅₀ values. Competitive binding curves at concentrations of 0.1–100 µM can assess selectivity .
- Cellular Viability Assays : MTT or ATP-luciferase assays in neuronal or cancer cell lines (e.g., SH-SY5Y) to evaluate cytotoxicity at 24–72 hr exposures .
Advanced Research Questions
Q. How do structural modifications at the piperidine moiety affect sigma receptor binding affinity and selectivity?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with variations in piperidine substituents (e.g., methyl, ethoxy groups) and testing them in radioligand assays. For example:
- Ethoxy Group : Enhances lipophilicity and blood-brain barrier penetration, increasing sigma-1 receptor affinity (Ki < 10 nM) .
- Dimethyl Piperazines : Reduce off-target activity at dopamine transporters while maintaining sigma-2 binding .
Computational docking (e.g., AutoDock Vina) can model interactions with receptor pockets, guiding rational design .
Q. What strategies resolve discrepancies in reported receptor selectivity profiles across studies?
- Methodological Answer : Contradictions in receptor selectivity (e.g., sigma-1 vs. sigma-2) often arise from assay conditions (e.g., membrane preparation methods, ligand concentrations). To address this:
- Standardized Assays : Use identical cell lines (e.g., transfected HEK293) and ligand concentrations (1–10 nM) across studies .
- Control Experiments : Include reference compounds (e.g., haloperidol for sigma-1, PB28 for sigma-2) to validate assay conditions .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify consensus binding profiles .
Q. What computational approaches predict the compound's blood-brain barrier (BBB) permeability and metabolic stability?
- Methodological Answer :
- BBB Penetration : Use QSAR models (e.g., SwissADME) incorporating logP (optimal 2–3), polar surface area (<90 Ų), and P-glycoprotein substrate likelihood .
- Metabolic Stability : Liver microsome assays (human/rat) quantify half-life (t₁/₂) and intrinsic clearance. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic hotspots .
- In Silico Tools : Molecular dynamics simulations (e.g., GROMACS) model BBB translocation via passive diffusion or active transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
